![molecular formula C16H11BrO3 B5836714 2-(4-bromophenyl)-6-methoxy-4H-chromen-4-one](/img/structure/B5836714.png)
2-(4-bromophenyl)-6-methoxy-4H-chromen-4-one
Overview
Description
2-(4-bromophenyl)-6-methoxy-4H-chromen-4-one, also known as 4H-Chromen-4-one, 2-(4-bromo-phenyl)-6-methoxy- is a chemical compound that belongs to the class of flavonoids. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Scientific Research Applications
Structural and Molecular Analysis
- Tectorigenin Monohydrate : Extracted from Belamcanda chinensis, this compound, a variant of chromen-4-one, is known for its antimicrobiotic and anti-inflammatory effects. Its molecular structure features a chromen-4-one system inclined at a specific angle to the benzene ring, with molecules linked by hydrogen bonds (Liu, Ma, Gao, & Wu, 2008).
Phototransformation Studies
- Phototransformation of Chromenones : Studies on the phototransformation of certain chromen-4-ones have shown the formation of tetracyclic scaffolds upon irradiation, indicating potential applications in photochemistry and materials science (Khanna, Dalal, Kumar, & Kamboj, 2015).
Biological Activity and Molecular Interactions
- Novel Selective COX-2 Inhibitor : A specific chromen-4-one derivative was characterized as a novel selective COX-2 inhibitor, highlighting its potential therapeutic applications in anti-inflammatory treatments (Rullah et al., 2015).
- Inhibition of Neutrophil Pro-Inflammatory Responses : Derivatives of 2-(2-phenylethyl)-4H-chromen-4-one from Aquilaria sinensis showed significant inhibition of superoxide anion generation by human neutrophils, suggesting potential anti-inflammatory applications (Wang et al., 2018).
Chemical Synthesis and Optimization
- Suzuki Coupling and Lactonization : The use of ionic liquids in the synthesis of benzo[c]chromen-6-ones, starting with 2-methoxyphenylboronic acids, demonstrates the methodological advancements in synthesizing chromen-4-one derivatives (Kemperman et al., 2006).
- Condensed Thienocoumarins Synthesis : Efficient approaches to synthesize chromen-4-ones with fused thiophene ring highlight the versatility and adaptability of these compounds in synthetic chemistry (Iaroshenko et al., 2012).
Antimicrobial and Antioxidant Properties
- Antibacterial Evaluation of Hybrid Compounds : Novel 2,3-diaryl-9h-xanthen-9-ones, derived from chromen-4-one, have been synthesized and evaluated for their in vitro antibacterial activity, demonstrating the compound's potential in pharmaceutical applications (Velpula et al., 2015).
- Antibacterial Effects of Synthesized Derivatives : Research on various 4-hydroxy-chromen-2-one derivatives has shown significant antibacterial activity, suggesting their potential use in developing new antimicrobial agents (Behrami & Dobroshi, 2019).
properties
IUPAC Name |
2-(4-bromophenyl)-6-methoxychromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrO3/c1-19-12-6-7-15-13(8-12)14(18)9-16(20-15)10-2-4-11(17)5-3-10/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJWPCRQLULQDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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